molecular formula C15H25N3OS B6114614 N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

Cat. No. B6114614
M. Wt: 295.4 g/mol
InChI Key: LYCVESMXBSTDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide, also known as CP-544326, is a novel and potent antagonist of the chemokine receptor CXCR2. This molecule has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide acts as an antagonist of the CXCR2 chemokine receptor, which plays a critical role in promoting tumor growth, metastasis, and inflammation. By blocking the CXCR2 receptor, N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide inhibits the recruitment of immune cells to the site of inflammation or tumor, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and decrease the recruitment of immune cells to the site of inflammation or tumor. Additionally, N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been shown to reduce tumor angiogenesis and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is its high potency and specificity for the CXCR2 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanisms of action of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide and its potential use in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more soluble and bioavailable forms of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide could improve its clinical utility.

Synthesis Methods

N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with a variety of alkylating agents, followed by cyclization and further functionalization. This method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and prostate cancer. Additionally, N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting its potential use in treating these diseases.

properties

IUPAC Name

N-cyclopentyl-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-10(2)8-9-16-15-17-11(3)13(20-15)14(19)18-12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVESMXBSTDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC(C)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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